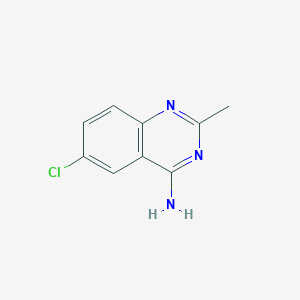

6-Chloro-2-methylquinazolin-4-amine

Description

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

6-chloro-2-methylquinazolin-4-amine |

InChI |

InChI=1S/C9H8ClN3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

SXNSVNVGMNFBAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)N |

Origin of Product |

United States |

The Quinazoline Scaffold: a Cornerstone of Drug Discovery

The quinazoline (B50416) framework, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the field of medicinal chemistry. nih.govmdpi.com Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery. mdpi.com This unique heterocyclic system is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. researchgate.netebi.ac.ukmdpi.com The adaptability of the quinazoline ring allows for the strategic placement of various substituents, which can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net This has led to the development of several clinically successful drugs for a range of diseases. mdpi.comresearchgate.net

The anticancer potential of quinazoline derivatives is particularly noteworthy. nih.govresearchgate.net Many of these compounds exert their effects by inhibiting key enzymes involved in cell growth and proliferation, such as epidermal growth factor receptor (EGFR) and thymidylate synthase. nih.gov The ability of the quinazoline scaffold to serve as a template for the design of targeted cancer therapies has made it an area of intense research. nih.gov Furthermore, its applications extend to neurodegenerative disorders like Alzheimer's disease, where quinazoline derivatives have shown potential in modulating pathological processes such as cholinesterase activity and β-amyloid aggregation. mdpi.com The diverse biological activities of this scaffold underscore its importance and continued relevance in the search for novel therapeutic agents. ebi.ac.ukmdpi.com

4 Aminoquinazoline Derivatives: a Prominent Class in Pharmaceutical Research

Within the broad family of quinazoline-based compounds, the 4-aminoquinazoline derivatives represent a particularly significant and extensively studied class. nih.gov This core structure is a key pharmacophore and is present in numerous approved drugs and biologically active molecules. nih.govresearchgate.net The strategic importance of the 4-amino group lies in its ability to form crucial hydrogen bonds with biological targets, thereby influencing the binding affinity and selectivity of the molecule.

The most prominent application of 4-aminoquinazoline derivatives has been in the development of kinase inhibitors, particularly for cancer therapy. nih.gov Several successful anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon the 4-aminoquinazoline scaffold. nih.gov These drugs function by targeting specific tyrosine kinases that are overactive in various cancers, leading to the inhibition of tumor growth. nih.gov The versatility of this scaffold allows for modifications at various positions, enabling the development of inhibitors for a range of other kinases, such as VEGFR, PI3K, and Aurora kinases. nih.gov Beyond oncology, 4-aminoquinazoline derivatives have been investigated for their potential in treating other conditions, including inflammatory diseases. mdpi.com The proven success and ongoing research into 4-aminoquinazoline derivatives highlight their established role and future potential in pharmaceutical development. nih.govnih.gov

The Rationale for Investigating the 6 Chloro 2 Methylquinazolin 4 Amine Moiety

Strategies for Quinazoline Ring Formation

The creation of the bicyclic quinazoline core can be achieved through several distinct chemical pathways.

Cyclocondensation reactions are a widely utilized and versatile approach for synthesizing the quinazoline framework. acs.org These reactions typically involve the condensation of two or more components to form the heterocyclic ring system in a single step.

One common method involves the reaction of anthranilic acids with amides. For instance, the Niementowski quinazoline synthesis utilizes the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones), which can then be further modified. frontiersin.org Microwave irradiation has been shown to accelerate these reactions and improve yields compared to classical heating methods. frontiersin.org Another approach involves the one-pot, three-component condensation of anthranilic acid, an orthoester, and an amine, which can be efficiently catalyzed by Brønsted acidic ionic liquids under solvent-free conditions at room temperature. researchgate.net

A variety of catalysts have been employed to facilitate these cyclocondensation reactions, including heteropolyacids and metal salts. acs.orgresearchgate.net The choice of reactants and conditions allows for the introduction of various substituents onto the quinazoline ring.

Table 1: Examples of Cyclocondensation Reactions for Quinazoline Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Anthranilic acid, Amides | High temperature or Microwave irradiation | 4-Oxo-3,4-dihydroquinazolines | frontiersin.org |

| Anthranilic acid, Orthoesters, Amines | Brønsted Acidic ionic liquid, Room temp. | 4(3H)-Quinazolinones | researchgate.net |

| 2-(2-Aminophenyl)benzimidazole, Orthoesters | Microwave irradiation, DMAC | 6-Substituted benzimidazo[1,2-c]quinazolines | frontiersin.org |

| 2-Aminobenzamides, Aldehydes | Copper salts or Ionic liquids | Quinazolin-4-one derivatives | acs.org |

The oxidation of a pre-formed quinazoline or dihydroquinazoline (B8668462) ring can be a key step in the synthesis of certain quinazolinone derivatives. This method is particularly useful for converting dihydroquinazolines, which may be more readily synthesized, into the fully aromatic quinazoline system.

Various oxidizing agents have been successfully employed for this transformation. For example, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), active manganese oxide (MnO2), and hydrogen peroxide-tungstate have been used to oxidize 1,2-dihydroquinazoline 3-oxides to the corresponding quinazoline 3-oxides in good to excellent yields. nih.gov Peracetic acid has also been demonstrated as an effective and selective reagent for the oxidation of quinazolines to quinazolin-4(3H)-ones, offering an environmentally friendly, metal-free alternative. tandfonline.com This method has been successfully applied to a range of quinazoline substrates with different substituents. tandfonline.com

Electrochemical methods also provide a green and efficient route for the oxidation and synthesis of quinazolines and quinazolinones. Anodic oxidation allows for the construction of C-N bonds without the need for metal or chemical oxidants. nih.govacs.org

Table 2: Oxidizing Agents for Quinazoline Synthesis

| Substrate | Oxidizing Agent | Product | Reference |

| 1,2-Dihydroquinazoline 3-oxides | DDQ, MnO2, H2O2-tungstate | Quinazoline 3-oxides | nih.gov |

| Quinazolines | Peracetic Acid | Quinazolin-4(3H)-ones | tandfonline.com |

| Amines (as C source) | Anodic direct oxidation | Quinazolines and Quinazolinones | nih.govacs.org |

The cyclization of appropriately substituted thioureas provides another pathway to the quinazoline scaffold. This method often involves the formation of an intermediate that undergoes intramolecular cyclization to yield the desired heterocyclic ring.

For example, the reaction of propargyl bromides with thioureas under microwave irradiation can lead to the formation of 2-aminothiazoles through a domino alkylation-cyclization reaction. organic-chemistry.org While this specific example leads to a thiazole (B1198619) ring, similar cyclization strategies involving thiourea (B124793) derivatives can be adapted for the synthesis of quinazoline-related structures. The key is the appropriate substitution on the thiourea to direct the cyclization towards the formation of the six-membered pyrimidine (B1678525) ring fused to the benzene (B151609) ring.

2-Aminobenzonitriles are versatile starting materials for the synthesis of various quinazoline derivatives. The nitrile group can be transformed into an amine or other functionalities that can then participate in cyclization reactions.

One strategy involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, to produce 2-amino-4-iminoquinazolines. mdpi.com Additionally, 2-aminobenzonitriles can be reacted with aryl Grignard reagents to form ortho-aminoketimines, which can then be cyclized under alkaline conditions to yield N,4-disubstituted quinazolines. mdpi.com

Furthermore, tandem reactions utilizing 2-aminobenzonitriles have been developed. For instance, a Ru(II) catalyzed tandem synthesis can directly transform 2-aminobenzonitriles into quinazolinones using an alcohol-water system. rsc.org Another approach involves the reaction of 2-aminobenzonitriles with carbonyl sulfide (B99878) (COS) catalyzed by NaHS to efficiently produce thioquinazolinediones. tandfonline.com

Table 3: Quinazoline Synthesis from 2-Aminobenzonitriles

| 2-Aminobenzonitrile Derivative | Reagents/Conditions | Product Type | Reference |

| 2-Aminobenzonitrile | N-Benzyl cyanamides, HCl | 2-Amino-4-iminoquinazolines | mdpi.com |

| 2-Aminobenzonitrile | Aryl Grignard reagents, then base | N,4-Disubstituted quinazolines | mdpi.com |

| 2-Aminobenzonitrile | Alcohol-water system, Ru(II) catalyst | Quinazolinones | rsc.org |

| 2-Aminobenzonitrile | Carbonyl sulfide, NaHS | Thioquinazolinediones | tandfonline.com |

Functionalization at C-4 Position (Amino Group Introduction)

Once the quinazoline ring is formed, a crucial step in the synthesis of 6-Chloro-2-methylquinazolin-4-amine is the introduction of the amino group at the C-4 position.

The most common and direct method for introducing an amino group at the C-4 position is through a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloroquinazoline (B184009) precursor. mdpi.com The chlorine atom at the C-4 position is activated towards nucleophilic attack, making it a good leaving group.

These reactions are widely documented and have been carried out with a variety of amine nucleophiles, including anilines, benzylamines, and primary or secondary aliphatic amines. mdpi.com The reaction conditions, such as the choice of solvent, temperature, and reaction time, can be varied to optimize the yield and accommodate different substrates. mdpi.com For instance, electron-rich amines tend to react more readily under milder conditions, while electron-poor amines may require more forcing conditions, such as microwave irradiation, to achieve good yields. nih.gov

The regioselectivity of this reaction is a key feature, with the substitution occurring preferentially at the 4-position over other positions on the quinazoline ring. mdpi.com This regioselectivity has been consistently observed across numerous studies and is fundamental to the successful synthesis of 4-aminoquinazoline derivatives. mdpi.com

Table 4: Nucleophilic Substitution of 4-Chloroquinazolines

| 4-Chloroquinazoline Precursor | Nucleophile | Conditions | Product | Reference |

| 2,4-Dichloroquinazoline | Anilines | Various solvents, temperatures | 2-Chloro-4-anilinoquinazolines | mdpi.com |

| 2,4-Dichloroquinazoline | Benzylamines | Various solvents, temperatures | 2-Chloro-4-(benzylamino)quinazolines | mdpi.com |

| 2,4-Dichloroquinazoline | Primary/Secondary Aliphatic Amines | Various solvents, temperatures | 2-Chloro-4-(alkylamino)quinazolines | mdpi.com |

| 4-Chloroquinazolines | N-methylanilines | Microwave irradiation, THF/H2O | 4-(N-methylanilino)quinazolines | nih.gov |

Direct Amination Approaches

Direct amination of quinazolin-4(3H)-ones presents a more atom-economical and environmentally friendly alternative to traditional chlorination-amination sequences. One notable method involves the use of hexachlorocyclotriphosphazene (HCCP) as an activating reagent. researchgate.net In this approach, the quinazolin-4(3H)-one is activated in situ with HCCP to form a highly reactive phosphonium (B103445) intermediate. This intermediate is then susceptible to nucleophilic attack by amines to yield the desired 4-aminoquinazoline derivatives. researchgate.net This method avoids the use of harsh chlorinating agents and often results in good to excellent yields.

Another approach to direct amination involves transition metal catalysis. For instance, rhodium-catalyzed C-H amination has been explored for the synthesis of amino-substituted quinazolines. researchgate.net These methods offer high regioselectivity and functional group tolerance.

Hexamethyldisilazane-Mediated Amination

Hexamethyldisilazane (HMDS) has emerged as a powerful reagent for the amination of quinazolin-4(3H)-ones. researchgate.netnih.govorganic-chemistry.org This method typically proceeds via a one-pot silylation-amination sequence. The HMDS activates the quinazolinone by silylation, making the C-4 position more susceptible to nucleophilic attack by an amine. researchgate.net This approach is lauded for its high efficiency, excellent yields (often in the range of 83–97%), and milder reaction conditions compared to traditional methods. researchgate.net It is also considered more environmentally benign as it circumvents the need for chlorinating agents. The versatility of this method allows for the synthesis of a wide range of N-substituted 4-aminoquinazolines by varying the amine component. researchgate.netnih.govorganic-chemistry.org

Table 1: Comparison of Direct and HMDS-Mediated Amination Methods

| Feature | Direct Amination (HCCP) | Hexamethyldisilazane (HMDS)-Mediated Amination |

| Activating Reagent | Hexachlorocyclotriphosphazene (HCCP) researchgate.net | Hexamethyldisilazane (HMDS) researchgate.net |

| Intermediate | Reactive phosphonium intermediate researchgate.net | Silylated quinazolinone researchgate.net |

| Key Advantage | Avoids harsh chlorinating agents researchgate.net | High efficiency, excellent yields, environmentally friendly researchgate.net |

| Typical Yields | Good to excellent researchgate.net | 83-97% researchgate.net |

Introduction and Modification of Substituents at C-2 (Methyl Group)

The substituent at the C-2 position of the quinazoline ring plays a crucial role in the biological activity of these compounds. The methyl group, in particular, has been a focus of synthetic efforts.

Strategies for C-2 Methyl Group Incorporation

The incorporation of a methyl group at the C-2 position can be achieved through various synthetic routes. A common and practical method starts from appropriately substituted anthranilic acids. For instance, the reaction of an o-aminobenzoic acid with chloroacetonitrile (B46850) in the presence of a base like sodium methoxide (B1231860) can yield a 2-chloromethyl-4(3H)-quinazolinone intermediate. mdpi.com This intermediate is a versatile precursor for further modifications.

Another widely used strategy involves the cyclization of o-aminoacetophenone with reagents like 2-chloroacetamide (B119443) in the presence of an acid catalyst such as phosphoric acid to yield 2-(chloromethyl)-4-methylquinazoline. chemicalbook.com The use of microwave-assisted synthesis has also been reported to efficiently produce 2-methyl-3-amino-quinazolin-4(3H)-ones from substituted anthranilic acids and acetic anhydride, followed by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.com

Table 2: Selected Methods for C-2 Methyl Group Incorporation

| Starting Material | Reagents | Product | Reference |

| o-Aminobenzoic acid | Chloroacetonitrile, Sodium methoxide | 2-Chloromethyl-4(3H)-quinazolinone | mdpi.com |

| o-Aminoacetophenone | 2-Chloroacetamide, Phosphoric acid | 2-(Chloromethyl)-4-methylquinazoline | chemicalbook.com |

| Substituted anthranilic acid | Acetic anhydride, Hydrazine hydrate (Microwave) | 2-Methyl-3-amino-quinazolin-4(3H)-one | mdpi.com |

Modifications of the 2-Methyl Group for Analogues

The 2-methyl group of quinazolinones can be a handle for further structural diversification to generate analogues with potentially enhanced or modified biological activities. While substitutions on the 2-methyl group of methaqualone were found to generally reduce its CNS depressant activity, some modifications have shown interesting results. For example, the 2-fluoromethyl derivative and certain isothiouronium salts, which can be hydrolyzed in vivo to the 2-mercaptomethyl derivative, retained significant activity. nih.gov This highlights the potential for subtle modifications of the 2-methyl group to fine-tune the pharmacological profile of quinazoline-based compounds.

Introduction and Modification of Substituents at C-6 (Chloro Group)

The presence and position of halogen substituents on the benzene ring of the quinazoline scaffold significantly influence the molecule's properties. The chloro group at the C-6 position is a common feature in many biologically active quinazolines.

Halogenation Strategies

The introduction of a chlorine atom at the C-6 position is typically achieved by starting with a pre-halogenated precursor, such as 5-chloro-2-aminobenzoic acid. This starting material can then be subjected to cyclization reactions to build the quinazoline core, thereby incorporating the chloro group at the desired position. For example, the reaction of 6-chloro-2-aminobenzoic acid can be used to synthesize 2-chloromethyl-6-chloroquinazolin-4(3H)-one. nih.gov

Direct halogenation of the quinazolinone ring system is also a viable strategy. Transition metal-catalyzed C-H halogenation has been reviewed as a method for the functionalization of quinazolin-4(3H)-ones, providing a direct route to halogenated derivatives. rsc.org These methods offer the advantage of introducing halogens at specific positions on the pre-formed quinazoline scaffold. The reactivity of Csp²–halogen bonds in transition metal-mediated cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective functionalization. nih.gov

Functionalization at the C-6 Position

The chlorine atom at the C-6 position of the quinazoline ring serves as a versatile handle for introducing a variety of functional groups, thereby enabling the synthesis of a diverse library of analogs with potentially enhanced or modulated biological activities. For instance, a series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system has been synthesized and evaluated for their antitumor properties. nih.gov This was achieved by reacting the 6-chloro-quinazolin precursor with appropriate chalcone-like fragments. The resulting compounds, particularly derivatives 5a and 5f, demonstrated significant in vitro activity against human cancer cell lines, including MGC-803, Bcap-37, and PC3. nih.gov These findings underscore the utility of the C-6 chloro substituent as a key site for structural elaboration to generate potent therapeutic agents.

Advanced Synthetic Approaches

Modern synthetic chemistry offers a plethora of advanced techniques that have been successfully applied to the synthesis of 6-chloro-2-methylquinazolin-4-amine and its analogs. These methods often provide advantages in terms of efficiency, selectivity, and environmental friendliness over classical approaches.

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the quinazoline framework and for the derivatization of the 6-chloro-quinazolin-4-amine core. Palladium-catalyzed reactions, in particular, have been extensively utilized. organic-chemistry.orgnih.gov A notable example is the palladium-catalyzed N-monoarylation of amidines, which provides an efficient route to N-arylamidines. organic-chemistry.orgnih.gov This method is compatible with a wide range of aryl bromides, chlorides, and triflates and proceeds with excellent selectivity for monoarylation, often in short reaction times. organic-chemistry.orgnih.gov

Furthermore, palladium catalysis facilitates the synthesis of quinazolin-4(3H)-imines through a three-component reaction involving a carbodiimide, an isocyanide, and a nucleophile. capes.gov.brrsc.org The key step in this process is believed to be a palladium-catalyzed isocyanide insertion. capes.gov.brrsc.org Carbonylative synthesis of quinazolinones from 2-aminobenzamide (B116534) and aryl bromides has also been achieved using a palladium catalyst, yielding products in moderate to excellent yields without the need for chromatographic purification. nih.gov

Beyond palladium, other transition metals like manganese and iron have also been employed. A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with primary amides has been developed for the synthesis of 2-substituted quinazolines. mdpi.com Iron(II) bromide has been shown to catalyze the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. mdpi.com Copper-catalyzed methods have also been reported, including the synthesis of quinazolines from (2-bromophenyl)-methylamines and amides via a sequential Ullmann-type coupling followed by intramolecular nucleophilic addition and aromatization. mdpi.com

| Catalyst | Reactants | Product | Key Features |

| Palladium | Carbodiimide, Isocyanide, Nucleophile | Quinazolin-4(3H)-imines | Novel and efficient three-component reaction. capes.gov.brrsc.org |

| Palladium | Amidines, Aryl Halides/Triflates | N-Arylamidines | Excellent selectivity for monoarylation, short reaction times. organic-chemistry.orgnih.gov |

| Palladium | 2-Aminobenzamide, Aryl Bromides, CO | Quinazolinones | Straightforward, no chromatography needed for purification. nih.gov |

| Manganese(I) | 2-Aminobenzylalcohol, Primary Amides | 2-Substituted Quinazolines | Acceptorless dehydrogenative coupling. mdpi.com |

| Iron(II) Bromide | 2-Aminobenzylamines, Amines | Quinazolines | Aerobic conditions. mdpi.com |

| Copper | (2-Bromophenyl)-methylamines, Amides | Quinazolines | Sequential Ullmann-type coupling. mdpi.com |

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technology has been successfully applied to the synthesis of various quinazoline derivatives. For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline and aryl heterocyclic amines has been efficiently achieved under microwave irradiation using 2-propanol as the solvent. nih.gov

Microwave-assisted synthesis has also been employed in the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines to produce quinazolinone derivatives. rsc.org This method is notable for its use of water as a green solvent. Furthermore, microwave-mediated N-arylation of 4-chloroquinazolines in a mixture of THF and water has been shown to be a rapid and efficient method for producing 4-anilinoquinazolines. nih.gov The synthesis of 2,4-disubstituted quinazolines has been accomplished through the microwave-assisted reaction of aromatic aldehydes and 2-aminobenzophenone, using urea (B33335) as an ammonia (B1221849) source. openmedicinalchemistryjournal.com

| Reactants | Conditions | Product | Key Features |

| 4-Chloroquinazoline, Aryl Heterocyclic Amines | Microwave, 2-Propanol | N-Arylheterocyclic Substituted-4-aminoquinazolines | Simple, efficient, and general method. nih.gov |

| Substituted 2-Halobenzoic Acids, Amidines | Microwave, Iron Catalyst, Water | Quinazolinone Derivatives | Green and rapid synthesis. rsc.org |

| 4-Chloroquinazolines, Anilines | Microwave, THF/H2O | 4-Anilinoquinazolines | Rapid and efficient N-arylation. nih.gov |

| Aromatic Aldehydes, 2-Aminobenzophenone, Urea | Microwave | 2,4-Disubstituted-1,2-dihydroquinazolines | Multicomponent reaction. openmedicinalchemistryjournal.com |

One-pot cascade reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. A one-pot synthesis of quinazoline derivatives has been demonstrated via a palladium-catalyzed N-arylation of amidines, followed by the addition of an aldehyde to the crude reaction mixture. organic-chemistry.orgnih.gov This approach relies on the use of cesium carbonate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate the subsequent imine formation, electrocyclization, and oxidation steps. organic-chemistry.org

Copper-mediated one-pot synthesis of quinazolinones has also been developed, involving an in situ amine generation from ammonia. rsc.org This method allows for the formation of four new C-N bonds in a single operation. Furthermore, a three-component, one-pot condensation of amine sources like 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) with various aldehydes and dimedone has been reported for the synthesis of triazolo/benzimidazoloquinazolinones. openmedicinalchemistryjournal.com

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. While specific examples for the direct C-H amidination to form 6-chloro-2-methylquinazolin-4-amine were not found in the provided search results, the broader concept of palladium-catalyzed C-H activation is highly relevant to the synthesis of quinazoline derivatives. For instance, rhodium-catalyzed C-H selective amination of 2,4-diarylquinazolines has been developed using N-fluorobenzenesulfonimide as the amino source, offering a unique route for direct C-H amidation with remarkable functional group tolerance and regioselectivity. researchgate.net This type of methodology holds promise for the future development of more direct synthetic routes to functionalized quinazolinamines.

Reaction Mechanisms in the Synthesis of 6-Chloro-2-methylquinazolin-4-amine Derivatives

The synthesis of quinazolinone derivatives often proceeds through a base-promoted SNAr reaction of ortho-halobenzamides with amides, followed by cyclization. acs.org In the case of copper-catalyzed syntheses, the mechanism can involve a sequential Ullmann-type coupling followed by an intramolecular nucleophilic addition and subsequent aromatization under aerobic conditions. mdpi.com For the synthesis of 2-phenylquinazolin-4(3H)-one from ortho-fluorobenzamides and benzamide, the reaction is believed to proceed via nucleophilic attack of the amide on the ortho-halobenzamide, followed by an intramolecular cyclization and elimination of fluoride. acs.org

In Vitro Antiproliferative Activity against Cancer Cell Lines

The cytotoxic effects of 6-Chloro-2-methylquinazolin-4-amine derivatives have been evaluated against a range of cancer cell lines, demonstrating notable activity in several instances.

Research has shown that certain quinazoline derivatives exhibit antiproliferative activity against leukemia cell lines. For instance, some novel 4,6-di-substituted quinazoline derivatives have been synthesized and screened for their anticancer activities against U937 leukemia cells, showing a significant concentration-dependent decrease in cell viability. nih.gov Similarly, a series of 6-thio-3-R-2-oxo-2H- nih.govnih.govnih.gov triazino[2,3-c]quinazoline derivatives demonstrated promising activity by inhibiting the growth of leukemia cell lines, among others. nih.gov One compound from this series, 6-{[2-(diethylamino)ethyl]thio}-3-(4-methoxyphenyl)-2H- nih.govnih.govnih.govtriazino[2,3-c]quinazolin-2-one, was particularly effective. nih.gov Furthermore, studies on other quinazolinone hybrids have shown selectivity towards leukemia cancer cells. nih.gov

In studies of related thiazoline (B8809763) derivatives, N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine was identified as a potent antiproliferative compound against L1210 murine leukemia cells, with an IC50 value of 3 microM. nih.gov This compound induced a G1/S cell cycle block, suggesting interference with DNA synthesis. nih.gov

Antiproliferative Activity of Selected Quinazoline Derivatives against Leukemia Cell Lines

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| 4,6-di-substituted quinazoline | U937 | Noteworthy decrease in cell viability | nih.gov |

| 6-thio-3-R-2-oxo-2H- nih.govnih.govnih.gov triazino[2,3-c]quinazoline | Leukemia | Promising growth inhibition | nih.gov |

| Quinazolinone hybrids | Leukemia | Selective activity (GI value 45.0–98%) | nih.gov |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210 | IC50 of 3 µM | nih.gov |

A significant body of research has focused on the activity of 6-Chloro-2-methylquinazolin-4-amine derivatives against solid tumors. A series of 6-(chloro/methoxy/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives were synthesized and evaluated for their cytotoxicity against breast (MCF-7, MDA-MB-231) and lung (A549) cancer cell lines. ajchem-a.com Several of these compounds showed significant cell viability reduction, with compound 2, 6-(chloro)-3-((4-nitrophenyl) amino)-4-thiomorpholinoquinazolin-3-ium, identified as a potential lead for further development. ajchem-a.com The presence of electron-donating groups like methyl on the phenyl ring was generally found to enhance anticancer activity. ajchem-a.com

Other studies have also highlighted the potential of quinazoline derivatives. For example, novel quinazolinone derivatives have shown cytotoxic effects against lung (SKLU-1), breast (MCF-7), and liver (HepG-2) cancer cell lines. vnu.edu.vn Specifically, one derivative demonstrated significant activity with IC50 values of 23.09, 27.75, and 30.19 µg/mL against these cell lines, respectively. vnu.edu.vn Furthermore, quinazoline derivatives bearing benzene sulfonamide moieties have been found to be potent against various cancer cell lines. mdpi.com The modification at the 6- and 7-positions of the quinazoline core has led to the development of multi-kinase inhibitors with effective anti-proliferative activity against several cancer cell lines. mdpi.com

Derivatives containing an isoxazole (B147169) moiety linked to a quinazoline core have been evaluated for their in vitro anticancer activities against lung (A549), colon (HCT116), and breast (MCF-7) cell lines. nih.gov Similarly, quinazolinone- and indolin-2-one-based hybrids have been screened against a panel of five human cancer cell lines including A549, MCF-7, HeLa, HT-29, and HCT-116, with some compounds showing notable inhibitory effects. nih.gov

In Vitro Antiproliferative Activity of 6-Chloro-2-methylquinazolin-4-amine Derivatives against Solid Tumor Cell Lines

| Derivative Class | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 6-(chloro/methoxy/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine | MCF-7, MDA-MB-231 (Breast), A549 (Lung) | Compound 2 showed significant activity. Electron-donating groups enhanced activity. | ajchem-a.com |

| Quinazolinone derivatives | SKLU-1 (Lung), MCF-7 (Breast), HepG-2 (Liver) | One compound showed IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. | vnu.edu.vn |

| Quinazoline derivatives with benzene sulfonamides | Various cancer cell lines | Potent antitumor activity observed. | mdpi.com |

| Quinazoline derivatives with isoxazole moiety | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Evaluated for in vitro anticancer activity. | nih.gov |

| Quinazolinone-indolin-2-one hybrids | A549, MCF-7, HeLa, HT-29, HCT-116 | Some compounds showed inhibitory effects ranging from 32-63%. | nih.gov |

The challenge of multidrug resistance (MDR) in cancer therapy has prompted investigations into the efficacy of novel compounds against resistant cell lines. While direct studies on 6-Chloro-2-methylquinazolin-4-amine derivatives against MDR cell lines are not extensively detailed in the provided context, the broader class of quinazolines has been explored. For instance, new 6-thioureido-4-anilinoquinazoline derivatives were investigated for their in vitro activity against a multidrug-resistant strain of Plasmodium yoelii nigeriensis, suggesting potential for overcoming resistance mechanisms. cbijournal.com

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of 6-Chloro-2-methylquinazolin-4-amine have been evaluated for their antimicrobial effects.

The quinazoline scaffold is a known pharmacophore with significant antibacterial potential. nih.gov Structure-activity relationship studies have indicated that substitutions at positions 2 and 3, the presence of a halogen at position 6, and an amine or substituted amine at position 4 of the quinazolinone ring can enhance antimicrobial activity. nih.gov

A series of arylidene-based quinazolin-4(3H)-one motifs were synthesized and screened for their antibacterial properties. nih.gov One derivative, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a highly active agent against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.95 μg/mL. nih.gov Another study synthesized novel quinazolinones linked to amino acids, with almost all compounds exhibiting good antibacterial activity against selected pathogenic bacteria. eurjchem.com

Furthermore, some quinazolinone derivatives have shown enhanced antibacterial activity when conjugated with silver nanoparticles, particularly against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, and Bacillus cereus. nih.gov The antibacterial activity of some derivatives against Gram-positive bacteria is attributed to their better permeability through the bacterial cell wall. nih.gov

Antibacterial Activity of 6-Chloro-2-methylquinazolin-4-amine Derivatives

| Derivative/Compound | Target Bacteria | Activity/Key Findings | Reference |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | MIC of 1.95 μg/mL | nih.gov |

| Quinazolinones linked to amino acids | Pathogenic bacteria | Good antibacterial activity | eurjchem.com |

| Quinazolinone derivatives conjugated with silver nanoparticles | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus | Enhanced antibacterial activity | nih.gov |

| Various quinazolinone derivatives | Gram-positive bacteria | Good permeability through cell wall | nih.gov |

The antifungal potential of 6-Chloro-2-methylquinazolin-4-amine derivatives has also been a focus of research. The same arylidene-based quinazolin-4(3H)-one derivative that showed potent antibacterial activity, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, was also the most active antifungal agent, with an MIC value of 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.gov

Other studies have also reported the antifungal properties of quinazoline derivatives. For example, some S-substituted-6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have demonstrated a wide spectrum of bioactivity, with potent inhibitory effects on the growth of most fungi tested. cbijournal.com Additionally, newly synthesized quinazolinones linked to amino acids displayed good antifungal activity against selected pathogenic fungi. eurjchem.com The coordination of quinazoline derivatives with metal ions has also been shown to enhance their antifungal activity against Candida albicans. orientjchem.org

Antifungal Activity of 6-Chloro-2-methylquinazolin-4-amine Derivatives

| Derivative/Compound | Target Fungi | Activity/Key Findings | Reference |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans, Aspergillus niger, Rhizopus nigricans | MIC of 3.90 μg/mL | nih.gov |

| S-substituted-6-fluoro-4-alkyl(aryl)thioquinazolines | Various fungi | Potent inhibitory activity | cbijournal.com |

| Quinazolinones linked to amino acids | Pathogenic fungi | Good antifungal activity | eurjchem.com |

| Metal complexes of quinazoline derivatives | Candida albicans | Enhanced antifungal activity | orientjchem.org |

Anti-biofilm Potential

The formation of biofilms by bacteria presents a significant challenge in combating infections due to their inherent resistance to antibiotics. rsc.org Researchers have explored the anti-biofilm capabilities of quinazoline derivatives, including those based on a 2-aminoquinazoline (B112073) scaffold, against various bacteria. rsc.org

One area of investigation has been the potential of these compounds to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov This bacterium's ability to form biofilms is regulated by a quorum sensing system. nih.gov Studies have shown that certain new quinazolin-4-one derivatives can inhibit biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov For instance, specific derivatives have demonstrated the ability to impede the twitching motility of Pseudomonas cells, a characteristic that contributes to the bacteria's pathogenicity and invasion potential. nih.gov

Molecular docking studies have been employed to understand the mechanism of action, suggesting that some of these compounds may act as inhibitors of the P. aeruginosa quorum sensing transcriptional regulator PqsR. nih.gov By targeting virulence factors without directly affecting bacterial growth, these derivatives represent a promising approach to combat bacterial resistance. nih.gov

Interactive Table: Anti-biofilm Activity of Quinazolinone Derivatives against Pseudomonas aeruginosa

| Compound | IC50 (µM) for Biofilm Inhibition |

|---|---|

| Compound 19 | 3.55 |

| Compound 20 | 6.86 |

Data sourced from a study on new quinazolin-4-ones. nih.gov

It is worth noting that other quinazolinone derivatives have also shown anti-biofilm activity against other microorganisms, such as Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antiviral Properties (e.g., Anti-HBV Activity)

Derivatives of the quinazoline scaffold have been a focus of research for their potential antiviral activities, including against the Hepatitis B virus (HBV). nih.govnih.govresearchgate.net

A series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated for their in vitro anti-HBV activities. nih.gov Many of these compounds showed potent anti-HBV activity. One promising compound from this series demonstrated significant inhibitory potency against the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), as well as the replication of HBV DNA. nih.gov Preliminary mechanistic studies suggest that this compound may enhance the transcript activity of HBV enhancer I (ENI) and enhancer II (ENII). nih.gov

Interactive Table: Anti-HBV Activity of a Promising Quinolin-2(1H)-one Derivative

| Activity | IC50 (mM) |

|---|---|

| HBsAg Secretion Inhibition | 0.010 |

| HBeAg Secretion Inhibition | 0.026 |

| HBV DNA Replication Inhibition | 0.045 |

Data from a study on 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives. nih.gov

In another study, a series of novel quinazolinone derivatives were synthesized and evaluated as anti-HBV agents. nih.gov One compound, in particular, exhibited a potent inhibitory effect on HBV DNA replication in both wild-type and drug-resistant HBV strains (lamivudine and entecavir). nih.gov This compound was also found to be a Toll-like receptor 8 (TLR8) agonist, suggesting it may act as an immunomodulatory anti-HBV agent. nih.gov Molecular docking studies indicated that this compound fits well into the binding pocket of the TLR8 protein-protein interface, and it was shown to activate TLR8 in a dose-dependent manner. nih.gov

Beyond HBV, quinazoline derivatives have been investigated for activity against other viruses. For instance, 4-anilino-6-aminoquinazoline derivatives have been identified as potential inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov One hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, was found to be effective in inhibiting MERS-CoV infection. nih.gov Optimization of this hit led to the discovery of a compound with high inhibitory effect and no cytotoxicity. nih.gov Furthermore, 2-aminoquinazolin-4-(3H)-one derivatives have shown potent antiviral effects against SARS-CoV-2. nih.gov

Other Investigated Biological Activities (e.g., Anti-inflammatory, Analgesic, Anticonvulsant)

The quinazoline scaffold is associated with a wide range of biological activities, and its derivatives have been explored for various therapeutic applications. ijmpr.inresearchgate.net

Anti-inflammatory and Analgesic Activity:

Numerous quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. ijmpr.inmdpi.com Some novel series of spiro[(2H,3H)quinazoline-2,10-cyclohexan]-4(1H)-one derivatives have shown considerable potent anti-inflammatory and analgesic activity when compared to reference drugs like indomethacin (B1671933) and tramadol. ijmpr.in Docking studies into the cyclooxygenase-2 (COX-2) enzyme have been conducted for the most active anti-inflammatory derivatives. ijmpr.in

In other research, 2,3,6-trisubstituted quinazolinone derivatives displayed a range of anti-inflammatory activity, with some compounds showing higher activity than the standard drug phenylbutazone. mdpi.com Notably, the highly active anti-inflammatory derivatives in this series were found to be less ulcerogenic than phenylbutazone. mdpi.com Additionally, certain 6-bromo-substituted-quinazolinone derivatives have been identified as potent anti-inflammatory agents. mdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline-based compound used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com

Some quinazolinone derivatives have also demonstrated significant analgesic activity. scirea.org For example, in a study using an acetic acid-induced writhing model in mice, two synthesized compounds exhibited significant analgesic activity. scirea.org

Anticonvulsant Activity:

The quinazolin-4(3H)-one ring system has been investigated for its potential as an anticonvulsant agent. nih.gov This activity has been attributed to its ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Following the discovery of the sedative-hypnotic methaqualone, research has continued to explore new anticonvulsant drugs with improved safety profiles. nih.gov

Studies on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have indicated that some of these compounds exhibit moderate to significant anticonvulsant activity when compared to the standard drug diazepam. nih.gov

In Vivo Antitumor Efficacy in Murine Xenograft Models

The antitumor potential of quinazoline derivatives has been evaluated in in vivo studies using murine xenograft models. nih.govmdpi.com These studies provide crucial information on the efficacy of these compounds in a living organism.

In one study, two quinazoline analogues were evaluated for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov The in vivo antitumor potency was assessed by measuring the increase in mean survival time for the EAC model and by measuring solid tumor volume, weight, and percent inhibition for the DLA model. nih.gov One of the compounds, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was found to enhance the mean survival time of mice with EAC. nih.gov Another compound showed significant restoration of tumor volume and weight towards normal in the DLA model. nih.gov

More recently, a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor was evaluated in an A549-induced xenograft model in nude mice. mdpi.com Administration of this compound significantly suppressed tumor growth. mdpi.com Mice treated with the compound showed an improved survival profile compared to the control group. mdpi.com Histological examination of the tumor tissues from treated mice revealed cytoplasmic destruction, indicating cancer cell cytotoxicity. mdpi.com Immunoblotting and qPCR results further confirmed that the compound inhibited EGFR in the tissue samples, leading to a reduction in cancer growth. mdpi.com

Another study focused on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors. nih.gov Two compounds from this series demonstrated excellent anticancer efficiency in various cancer cells with limited toxicity to normal cells. nih.gov In mouse PC3 xenograft studies, these compounds significantly reduced tumor growth. nih.gov

Furthermore, a new 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative showed potent antiproliferative activity against A549 lung cancer cells. researchgate.net Mechanistic studies revealed that this compound induced G1-phase arrest, inhibited the ALK/PI3K/AKT signaling pathway, disrupted mitochondrial membrane potential, and promoted apoptosis. researchgate.net It also significantly inhibited spheroid formation in a 3D cell culture model. researchgate.net

Iv. Molecular Mechanisms of Action of 6 Chloro 2 Methylquinazolin 4 Amine Derivatives

Enzyme Inhibition Profiles

Derivatives of the 6-chloro-2-methylquinazolin-4-amine scaffold have been shown to inhibit a range of enzymes that are pivotal in signal transduction, nucleotide synthesis, and DNA repair. The specific substitutions on the quinazoline (B50416) core are crucial in determining the potency and selectivity of these inhibitory activities.

The quinazoline scaffold is a well-established pharmacophore for the inhibition of tyrosine kinases, which are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and differentiation. The simultaneous targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a recognized strategy in cancer therapy, as their signaling pathways are closely related. acs.org

Derivatives of 4-aminoquinazoline have been extensively studied as inhibitors of both EGFR and VEGFR-2. nih.gov The 4-anilinoquinazoline (B1210976) structure is a key feature for potent inhibition. Modifications at various positions of the quinazoline ring and the anilino moiety significantly influence inhibitory activity. For instance, the substitution at the C-6 position of the quinazoline core with groups like 5-substituted furan-2-yl has led to compounds with significant antiproliferative activity. mdpi.com Similarly, replacing small hydrophobic substituents on the aniline (B41778) ring with phenyl urea (B33335) residues, particularly with a chloro or methyl group in the meta or para position, has resulted in enhanced inhibitory activity against both EGFR and VEGFR-2. mdpi.com The design of novel 4-aminoquinazoline derivatives has yielded compounds with potent VEGFR-2 inhibitory activity, with some being more potent than the control drug ZD6474. nih.gov

The following table summarizes the inhibitory activity of selected quinazoline derivatives against EGFR and VEGFR-2.

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 1h | VEGFR-2 | 6-fold more potent than ZD6474 | nih.gov |

| Compound 1n | VEGFR-2 | 2-fold more potent than ZD6474 | nih.gov |

| Compound 1o | VEGFR-2 | 2-fold more potent than ZD6474 | nih.gov |

Note: IC₅₀ is the half-maximal inhibitory concentration.

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of tetrahydrofolate, which is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. While the quinazoline core is a known feature of some DHFR inhibitors, studies on derivatives specifically related to 6-chloro-2-methylquinazolin-4-amine show varied results.

In a study of quinazoline antifolates, analogues of N10-propargyl-5,8-dideazafolic acid were tested for their inhibition of L1210 DHFR. nih.gov The results indicated that substituents on the benzoyl ring had only a slight effect on DHFR inhibition. nih.gov This suggests that while the quinazoline scaffold contributes to binding, modifications at other positions may not dramatically alter the affinity for DHFR compared to other enzyme targets. Other related structures, such as 2,4-diaminopyrroloquinazoline derivatives, have also been investigated as inhibitors of DHFR from various sources. acs.org

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. PARP inhibitors represent a targeted therapy that can induce synthetic lethality in cancer cells with pre-existing DNA repair defects. Quinazolinone derivatives have emerged as effective PARP inhibitors. nih.gov

Research has shown that 2-substituted-quinazolin-4-ones can exhibit strong inhibitory activity against PARP-1 and PARP-2. nih.govrsc.org Structure-activity relationship (SAR) studies have revealed that electron-donating groups on the quinazoline ring tend to increase activity. nih.gov For example, a series of 2-alkyl/aryl-8-substituted-quinazoline-4-ones were found to be potent PARP inhibitors, with some compounds in the 8-methylquinazolinone series displaying IC₅₀ values in the sub-micromolar range (0.13–0.27 μM). nih.govacs.org Specifically, 8-Chloroquinazolin-4-ol has been identified as a PARP-1 inhibitor with an IC₅₀ of 5.65 μM. medchemexpress.com

| Compound | Target | IC₅₀ (µM) | Reference |

| 8-hydroxy-2-methylquinazolinone (NU1025) | PARP | 0.40 | nih.gov |

| 8-methylquinazolinone series | PARP | 0.13 - 0.27 | nih.govacs.org |

| 8-Chloroquinazolin-4-ol | PARP-1 | 5.65 | medchemexpress.com |

| Compound (S) | PARP-1 | 49 | nih.gov |

| Compound (U) | PARP-1 | 0.0133 | nih.gov |

| Compound (U) | PARP-2 | 0.0678 | nih.gov |

Note: IC₅₀ is the half-maximal inhibitory concentration.

Thymidylate synthase (TS) is a critical enzyme in the folate pathway that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. The inhibition of TS is a well-established anticancer strategy.

Quinazoline-based antifolates have been designed as specific inhibitors of TS. nih.govrjsocmed.com For example, N10-propargyl-5,8-dideazafolic acid and its analogues, which contain a quinazoline ring, have been evaluated for their TS inhibitory activity. nih.gov In one study, a 2'-chloro substituent on the benzoyl ring of an analogue reduced TS inhibition by twofold, while a 2'-methyl substituent led to a 20-fold reduction in inhibition. nih.gov In another series of 2-methyl-quinazoline antifolates, a 2'-fluoro analogue showed enhanced potency against TS compared to the parent compound. rjsocmed.com Chloro, hydroxy, methoxy, and nitro substituents at the 2'-position were also tolerated by the enzyme. rjsocmed.com Raltitrexed, a quinazoline-based TS inhibitor, is used in cancer chemotherapy and acts by competing with the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. nih.gov

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. Inhibitors of tyrosinase are of interest for cosmetic and medicinal applications related to hyperpigmentation. A series of quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. rsc.org

The substituents at position 2 of the quinazoline ring have a significant impact on their tyrosinase inhibitory activity. rsc.org In one study, a derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), synthesized from natural citral, was identified as a potent tyrosinase inhibitor. rsc.org Molecular docking studies suggested that the binding of this compound to tyrosinase is driven by hydrogen bonding and hydrophobic interactions. rsc.org Another study on isopropylquinazolinone derivatives identified a compound with a 4-fluorobenzyl moiety as a potent mixed-type tyrosinase inhibitor.

Cell Cycle Modulation

In addition to direct enzyme inhibition, derivatives of the quinazoline scaffold can exert their effects by modulating the cell cycle, the series of events that lead to cell division and duplication. Dysregulation of the cell cycle is a hallmark of cancer.

Recent studies have identified quinazolinone derivatives as potential inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, promoting the transition from the G1 phase (growth phase) to the S phase (DNA synthesis phase). By inhibiting CDK4/6, these compounds can induce cell cycle arrest at the G1 phase. For example, a 1,3-benzodioxole (B145889) derivative of quinazolinone was shown to arrest breast cancer cells at the G1-phase, leading to the induction of apoptosis. This arrest is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Induction of Cell Cycle Arrest (G0/G1, G2/M Phases)

A fundamental strategy in cancer treatment is the disruption of the cell division cycle, and derivatives of 6-chloro-2-methylquinazolin-4-amine have demonstrated the ability to halt this process at critical checkpoints. Research has shown that certain quinazolinone-based compounds can cause cell cycle cessation in the S and G2/M phases, suggesting that inhibition of Cyclin-Dependent Kinase 2 (CDK2) could be a plausible biological target. nih.gov Furthermore, some derivatives have been found to induce arrest in the G1 phase of the cell cycle. nih.gov Studies on related quinazoline structures have also highlighted the capacity to induce biphasic cell cycle arrest, with some compounds causing a G0/G1 phase arrest at lower concentrations and a G2/M phase arrest at higher concentrations. mdpi.com For instance, a novel series of 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system have been synthesized and shown to have potent antitumor activities. nih.gov

Regulation of Cell Cycle Proteins (e.g., Cyclin A, CDK2, p53, p16)

The progression of the cell cycle is tightly regulated by a family of proteins, including cyclins and cyclin-dependent kinases (CDKs). Derivatives of 6-chloro-2-methylquinazolin-4-amine exert their cell cycle arrest effects by modulating these key regulatory proteins.

Quinazolinone-based derivatives have been developed as inhibitors of CDK2, a key regulator of the cell cycle. nih.gov Overexpression of CDK2's regulatory subunits, Cyclin A and/or Cyclin E, is a known oncogenic driver in many cancers. nih.gov By inhibiting CDK2, these compounds can effectively halt the G1-S transition and progression through the G2 phase. nih.gov Some quinazolinedione derivatives have been shown to upregulate the tumor suppressor protein p53 as part of their mechanism to induce apoptosis. rsc.orgrjpbr.com The tumor suppressor protein p16 is a specific inhibitor of CDK4 and CDK6 and plays a crucial role in preventing uncontrolled cell cycle progression at the G1-to-S transition. nih.gov While the regulation of p16 is critical for its function as a tumor suppressor, the direct effect of 6-chloro-2-methylquinazolin-4-amine derivatives on p16 expression is not extensively detailed in the available research. nih.gov

Table 1: Regulation of Cell Cycle Proteins by Quinazoline Derivatives

| Compound Class | Target Protein | Observed Effect | Cell Cycle Phase Affected |

| Quinazolinone-based derivatives | CDK2 | Inhibition | S, G2/M |

| Quinazolinedione derivatives | p53 | Upregulation | - |

Apoptosis Induction Pathways

Inducing programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Derivatives of 6-chloro-2-methylquinazolin-4-amine have been shown to be potent inducers of apoptosis through various signaling cascades. researchgate.netresearchgate.net

Modulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, Mcl-1, cleaved PARP)

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is a critical determinant of a cell's fate. Several derivatives of 6-chloro-2-methylquinazolin-4-amine have been found to shift this balance in favor of apoptosis. For example, certain quinazolinedione derivatives have been observed to downregulate the anti-apoptotic protein Bcl-2. rsc.orgrjpbr.com Other studies have shown that some indole (B1671886) derivatives, a related heterocyclic class, can decrease the expression of both Bcl-2 and Mcl-1 anti-apoptotic proteins. mdpi.com The induction of apoptosis by quinazolinone–chalcone hybrids has been shown to occur through the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1). rsc.org The cleavage of PARP by caspases is a well-established hallmark of apoptosis. researchgate.net

Caspase Activation

Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. The activation of these enzymes is a key event in the apoptotic cascade. Research has identified that 4-anilinoquinazolines can act as potent inducers of apoptosis through the activation of caspase-3. researchgate.net Furthermore, studies on quinazolinedione derivatives have demonstrated that they induce apoptosis primarily through the intrinsic pathway, which is evidenced by the upregulation of caspase-9. rsc.orgrjpbr.com The activation of caspase-7 has also been implicated in the cleavage of PARP during apoptosis induced by some agents. rjpbr.com

Table 2: Apoptotic Activity of 6-Chloro-2-methylquinazolin-4-amine Derivatives

| Derivative Class | Apoptotic Mechanism | Key Proteins Modulated |

| Quinazolinedione derivatives | Intrinsic Pathway | Downregulation of Bcl-2, Upregulation of Caspase-9 |

| 4-Anilinoquinazolines | Caspase-3 Activation | Caspase-3 |

| Quinazolinone–chalcone hybrids | PARP-1 Cleavage | Caspase-3, Cleaved PARP-1 |

Anti-migratory and Anti-invasive Effects on Cancer Cells

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some derivatives of the quinazoline scaffold have shown promise in inhibiting these processes. For instance, a novel quinazoline derivative demonstrated the ability to effectively inhibit the migration of MGC-803 gastric cancer cells. mdpi.com Similarly, 2,4-diamino-quinazoline has been shown to have an inhibitory effect on the migration and invasion of gastric cancer cells. nih.gov The mechanism behind these effects can be linked to the inhibition of enzymes such as matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a necessary step for cell invasion. nih.gov

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Targeting this process is a key strategy in cancer therapy. Quinazoline derivatives have been identified as potent inhibitors of angiogenesis. nih.gov This anti-angiogenic activity is often achieved through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of VEGF-induced angiogenesis. rsc.org One study on a 2,4-disubstituted quinazoline derivative revealed that it significantly downregulated the phosphorylation of VEGFR2 and inhibited the downstream Akt/mTOR/p70s6k signaling pathway in human umbilical vein endothelial cells (HUVECs). rsc.org

Interactions with Nucleic Acids (e.g., DNA Fragmentation, DNA Photo-disruption)

While direct evidence for DNA fragmentation or photo-disruption by 6-Chloro-2-methylquinazolin-4-amine itself is not extensively documented, studies on closely related quinazoline and quinoline (B57606) derivatives suggest potential mechanisms of interaction with nucleic acids.

Research has shown that certain N-alkylanilinoquinazoline derivatives can bind to DNA, primarily through an intercalative process. researchgate.net This mode of binding involves the insertion of the planar quinazoline ring system between the base pairs of the DNA double helix, which can disrupt normal DNA replication and transcription, ultimately leading to cell death. researchgate.net Furthermore, some quinoline dicarbocyanine dyes have been reported to induce DNA photocleavage upon irradiation with near-infrared light, generating reactive oxygen species that cause direct strand breaks. nih.gov Although these are distinct chemical entities, the shared quinoline-like core suggests that photo-induced DNA damage could be a potential, yet unconfirmed, mechanism for certain 6-Chloro-2-methylquinazolin-4-amine derivatives.

The following table summarizes findings on the interaction of related quinazoline derivatives with DNA:

| Derivative Class | Interaction with DNA | Observed Effect | Reference |

| N-alkylanilinoquinazoline derivatives | Intercalation | Disruption of DNA processes | researchgate.net |

| Quinoline dicarbocyanine dyes | Photocleavage | DNA strand breaks | nih.gov |

| Ruthenium-phenanthroline complexes | Photocleavage | DNA cleavage via singlet oxygen | mdpi.com |

It is important to note that these findings are for related but structurally different compounds. Further research is required to determine if 6-Chloro-2-methylquinazolin-4-amine and its direct derivatives exhibit similar DNA-interacting properties.

Other Mechanistic Insights (e.g., Autophagy Inhibition, PI3K Pathway Modulation)

Beyond direct interactions with nucleic acids, derivatives of 6-Chloro-2-methylquinazolin-4-amine have been shown to modulate critical cellular signaling pathways, including autophagy and the PI3K/Akt/mTOR cascade.

Autophagy Inhibition:

A significant finding is the identification of a 6-chloro-quinazoline derivative, 4-[[3,4-(methylenedioxy)benzyl]amino]-6-chloroquinazoline (MBCQ), as a potent inhibitor of autophagy. nih.gov Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. While essential for normal cellular homeostasis, cancer cells can exploit autophagy to survive under stress conditions. Inhibition of this process can therefore render cancer cells more susceptible to therapeutic agents. MBCQ was found to inhibit autophagy in a cell-based screen, and further derivatization led to the development of Spautin-1, a specific and potent autophagy inhibitor. nih.gov

PI3K Pathway Modulation:

The phosphatidylinositol 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.gov Aberrant activation of the PI3K pathway is a common feature in many human cancers, making it a prime target for anticancer drug development. nih.govacs.org Several studies have demonstrated that 4-aminoquinazoline derivatives can effectively inhibit the PI3K pathway.

For instance, a series of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as potent PI3Kα inhibitors. nih.gov The lead compound from this series demonstrated significant inhibition of the PI3K pathway, leading to a reduction in the phosphorylation of downstream proteins such as Akt and mTOR. nih.gov This inhibition of the PI3K/Akt/mTOR signaling cascade ultimately resulted in cell cycle arrest and apoptosis in cancer cells. nih.gov

The table below highlights key findings related to the modulation of these pathways by quinazoline derivatives.

| Derivative | Mechanism of Action | Key Findings | Reference |

| 4-[[3,4-(methylenedioxy)benzyl]amino]-6-chloroquinazoline (MBCQ) | Autophagy Inhibition | Identified as a potent inhibitor of autophagy. | nih.gov |

| Spautin-1 (derivative of MBCQ) | Autophagy Inhibition | A specific and potent inhibitor of autophagy. | nih.gov |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | PI3Kα Inhibition | Potent inhibitors of the PI3Kα isoform. | nih.gov |

| 4,6-dimorpholino-1,3,5-triazine-based compounds | Pan-Class I PI3K/mTOR Inhibition | Balanced inhibition of PI3K and mTOR kinases. | acs.org |

These findings underscore the multifaceted molecular mechanisms through which derivatives of 6-Chloro-2-methylquinazolin-4-amine can exert their biological effects, making them a promising scaffold for the development of novel therapeutic agents.

V. Structure Activity Relationship Sar Studies of 6 Chloro 2 Methylquinazolin 4 Amine Derivatives

Impact of Substitution at the C-4 Amino Position on Biological Activity

The amino group at the C-4 position is a critical determinant of biological activity and a primary site for modification in SAR studies. The nature of the substituent on this amino group significantly influences the potency and selectivity of the compounds.

Research has shown that a diverse range of substituents, including aliphatic, alicyclic, and aromatic amines, can be introduced at the C-4 position, often through nucleophilic aromatic substitution of a 4-chloroquinazoline (B184009) precursor. mdpi.com This versatility allows for the fine-tuning of pharmacological properties.

For instance, in the development of opioid receptor like-1 (ORL1) antagonists, modifications at the C-4 amino position were crucial. The introduction of a substituted cyclohexylamino group, specifically the (1R,2S)-2-aminocyclohexyl moiety, led to the identification of highly potent and selective antagonists. Molecular modeling has helped to clarify the structural factors, such as specific stereochemistry, that contribute to the high affinity and selectivity of these compounds.

In another example, a series of 4-anilino-6-aminoquinazoline derivatives were identified as potential inhibitors of the MERS-CoV virus. The optimization of the anilino (phenylamino) group at the C-4 position was key to improving inhibitory effects.

The following table illustrates the impact of various C-4 amino substituents on biological activity in different therapeutic areas.

| C-4 Substituent | Target/Activity | Key Findings |

| Substituted Anilines | MERS-CoV Inhibition | The nature and position of substituents on the aniline (B41778) ring are critical for antiviral potency. |

| (1R,2S)-2-Aminocyclohexylguanidine | ORL1 Antagonism | This specific chiral substituent resulted in a highly potent and selective antagonist with up to 3000-fold selectivity over other opioid receptors. |

| Various Aryl and Heterocyclic Amines | Kinase Inhibition (e.g., EGFR) | The C-4 position is a key interaction point in the ATP-binding pocket of many kinases; specific anilino groups are features of approved drugs like Gefitinib and Erlotinib. nih.gov |

| N-(4-fluorophenyl)amine | Anti-inflammatory | This derivative was identified as a potent anti-inflammatory agent. mdpi.com |

These studies collectively demonstrate that the C-4 amino position is a pivotal site for modification, where the size, stereochemistry, and electronic properties of the substituent can be modulated to achieve desired biological outcomes.

Role of the C-2 Methyl Group and its Modifications in Efficacy

The C-2 position of the quinazoline (B50416) scaffold is another key site for structural modification that significantly impacts biological efficacy. While the parent compound in this discussion features a methyl group, altering this substituent has been a fruitful strategy in drug discovery.

SAR studies on related quinazolinone scaffolds have revealed that replacing the C-2 methyl group with a larger hydrophobic group, such as a phenyl ring, can significantly enhance activity. This is often attributed to the phenyl group fitting snugly into a hydrophobic pocket within the target protein's binding site. The potency can be further increased by introducing hydrophobic moieties at the para-position of this phenyl ring.

Conversely, for certain activities like antimicrobial effects, the presence of a small substituent like a methyl, amine, or thiol group at the C-2 position has been found to be essential. In the context of 6-chloro-4-aminoquinazoline derivatives, modifications of the C-2 methyl group to a carboxamide have been explored. This led to the development of potent and selective p21-Activated Kinase 4 (PAK4) inhibitors, demonstrating that functionalization of the C-2 alkyl group can lead to novel activities and improved selectivity profiles.

| C-2 Modification | Resulting Compound Type | Impact on Biological Activity |

| Methyl (CH₃) | Parent Scaffold | Essential for certain antimicrobial activities. |

| Phenyl | 2-Phenylquinazolin-4-one | Significantly enhances activity in some contexts (e.g., tankyrase inhibition) compared to aliphatic substituents. |

| Carboxamide | 6-Chloro-4-aminoquinazoline-2-carboxamide | Led to the discovery of potent and selective PAK4 inhibitors. |

Influence of Halogenation at C-6 on Pharmacological Profiles

The chlorine atom at the C-6 position plays a crucial role in the pharmacological profile of these quinazoline derivatives. Halogenation at this position is a common feature in many biologically active quinazolines and is often critical for potency.

The presence of a halogen, such as chlorine or bromine, at C-6 has been shown to improve antimicrobial and cytotoxic activities. nih.gov In the context of anticancer activity, halogen-substituted 4(3H)-quinazolinones have emerged as a promising class of chemotherapeutic agents, showing significant inhibition against cell lines like MCF-7 (a breast cancer cell line).

SAR studies comparing different halogens at this position have found that in some series, replacing a fluorine atom with a chlorine or bromine atom leads to compounds with similar or enhanced inhibitory activity. This suggests that the electron-withdrawing nature and the size of the halogen at C-6 are important for molecular interactions with biological targets. For example, a series of 6-bromo-quinazoline derivatives were synthesized and evaluated as cytotoxic agents, highlighting the importance of this specific halogen in achieving anticancer effects.

| C-6 Substituent | Therapeutic Area | SAR Finding |

| Chlorine (Cl) | General (Antimicrobial, Anticancer) | Often a key feature for high potency. |

| Bromine (Br) | Anticancer/Cytotoxic | Can be more potent than chlorine in certain compound series. |

| Iodine (I) | Antimicrobial | Found to be detrimental to activity in at least one series of 2,4,6-trisubstituted quinazolines. |

Effects of Substituents at Other Positions (e.g., C-7, C-8)

While positions C-2, C-4, and C-6 are common points of modification, substitutions at other positions on the quinazoline core, such as C-7 and C-8, also have a profound effect on the pharmacological profile.

C-7 Position: SAR studies have often shown that the C-7 position is less tolerant of substitutions compared to other positions. For a class of 4(3H)-quinazolinone antibacterials, substitution at the C-7 position led to a loss of activity. Similarly, in the development of certain kinase inhibitors, C-7 substituents were not well-tolerated, possibly due to steric hindrance near a catalytic glutamate residue in the enzyme's active site. However, this is not a universal rule, as some biologically active quinazolinones, such as those with sulfur substituents, have been successfully modified at C-7.

C-8 Position: In contrast to C-7, the C-8 position has been found to be more versatile and can accommodate a wide range of substituents with varied physicochemical and electronic properties. Research on quinazolin-4-one derivatives as tankyrase inhibitors demonstrated that the C-8 position could be exploited to establish new interactions within the binding site. Larger polar groups, including nitro and diol substituents, were introduced at C-8, leading to improved affinity, selectivity, and nanomolar potency. mdpi.comnih.gov The presence of a halogen atom at the C-8 position has also been noted to improve antimicrobial activity. nih.gov

| Position | General Tolerance for Substitution | Impact on Activity |

| C-7 | Generally low | Substituents are often not well-tolerated and can lead to a loss of activity. |

| C-8 | High | Versatile position that can accommodate a wide range of substituents to improve potency and selectivity. |

Stereochemical Considerations in Activity

Stereochemistry can play a decisive role in the biological activity of 6-chloro-2-methylquinazolin-4-amine derivatives, particularly when chiral centers are introduced in the substituents. The three-dimensional arrangement of atoms can dictate how a molecule fits into its biological target, and often only one stereoisomer is responsible for the desired pharmacological effect.

A clear example of this is found in a series of 4-aminoquinazoline derivatives developed as ORL1 antagonists. The lead compound, which exhibited high potency and remarkable selectivity, contained a chiral 2-aminocyclohexylguanidine moiety at the C-4 position. SAR studies revealed that the specific stereoisomer, (1R,2S)-17 , was the active conformation. This highlights that the precise spatial orientation of the substituent is critical for optimal interaction with the receptor, and different stereoisomers can have vastly different biological activities.

While not always explored, these findings underscore the importance of considering stereochemistry in the design and synthesis of new derivatives to maximize potency and minimize potential off-target effects.

Development of Hybrid Molecules Incorporating the 6-Chloro-2-methyl-4-aminoquinazoline Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with synergistic or multi-target activity, potentially addressing issues like drug resistance. The 6-chloro-2-methyl-4-aminoquinazoline scaffold has been successfully used as a core for developing such hybrid molecules.

By linking the quinazoline moiety to other biologically active heterocyclic systems, researchers have created novel compounds with enhanced or new therapeutic properties. Examples of scaffolds that have been hybridized with quinazolines include:

Benzimidazole : Quinazoline-benzimidazole hybrids have been synthesized and evaluated as potent antimicrobial agents against multidrug-resistant bacteria.

Indole (B1671886) : Hybrids of indole and 4-aminoquinazoline have been designed as potent anticancer agents, specifically targeting the ATP-binding region of the Epidermal Growth Factor Receptor (EGFR).

Oxooxazolidine : To overcome resistance in EGFR inhibitors, hybrid molecules combining the 4-aminoquinazoline scaffold with an oxooxazolidine moiety have been prepared.

This strategy of creating hybrid molecules leverages the established biological importance of the quinazoline core while introducing new functionalities that can lead to improved potency, better selectivity, or novel mechanisms of action.

Vi. Computational Chemistry and Rational Drug Design for 6 Chloro 2 Methylquinazolin 4 Amine Analogues

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 6-Chloro-2-methylquinazolin-4-amine analogues, docking simulations are pivotal for identifying potential biological targets and estimating their binding affinities.

Researchers utilize molecular docking to screen large libraries of virtual compounds against the three-dimensional structures of known protein targets. For instance, quinazoline (B50416) derivatives have been docked against the active sites of enzymes like Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TS), which are crucial targets in cancer therapy. nih.govnih.gov The process involves placing the ligand (the quinazoline analogue) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.

The insights gained from these simulations help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of the ligand to the protein. nih.gov For example, a docking study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides revealed key binding residues in the kinase domain of PI3Kα. mdpi.com This information is invaluable for designing new analogues of 6-Chloro-2-methylquinazolin-4-amine with improved potency and selectivity for a specific target.

Table 1: Key Protein Targets for Quinazoline Analogues Investigated via Molecular Docking

| Target Protein | Therapeutic Area | Key Findings from Docking Studies |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Identification of key interactions within the kinase domain, guiding the design of potent inhibitors. nih.gov |

| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | Prediction of binding modes that inform structure-activity relationships. nih.gov |

| Thymidylate Synthase (TS) | Cancer | Understanding the binding affinity and conformation of inhibitors within the active site. nih.gov |

| PI3Kα | Cancer | Elucidation of binding interactions with key residues in the kinase domain. mdpi.com |

| DNA Gyrase | Bacterial Infections | Prediction of ligand conformation and orientation within the binding site. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity